4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
Description
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety via a sulfanyl bridge. The 1,3,4-oxadiazole ring is substituted at the 5-position with a [(4-methylphenyl)methyl]sulfanyl group, which introduces lipophilic and aromatic characteristics. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and pyridine’s role in enhancing bioavailability and binding interactions .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXALMYFSXJXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of this intermediate with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired compound .
Chemical Reactions Analysis
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in acetic acid to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding thiols under suitable conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, substituted derivatives, and thiols.
Scientific Research Applications
Unfortunately, the available search results do not provide detailed information or case studies specifically on the applications of the compound "4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine". However, the search results do offer some basic details about the compound, such as its chemical identifiers and properties .
Basic Information on 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- Compound Name: 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- ChemDiv Compound ID: 8126-0295
- PubChem CID: 865342
- Molecular Formula: C15H13N3OS
- Molecular Weight: 283.4 g/mol
- IUPAC Name: 2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- SMILES: Cc1ccc(CSc2nnc(-c3ccncc3)o2)cc1
- InChI: InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3
- Synonyms: The compound is also known by other names, including 485334-75-6 and 2-((4-methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole .
Potential Research Areas
Based on the compound's structure and the general information available, here are potential research areas where "4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine" might be relevant:
- Medicinal Chemistry: Oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a pyridine ring also suggests potential interactions with biological targets .
- Materials Science: The compound's structure might make it useful in the development of new materials with specific electronic or optical properties .
- Agrochemicals: Certain compounds with similar structural features have been explored as potential pesticides or herbicides .
Mechanism of Action
The mechanism of action of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may interact with enzymes or other proteins, disrupting their normal function and leading to the death of the microorganism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogues differ in substituents on the oxadiazole or pyridine rings, which significantly influence physicochemical and biological properties. Key examples include:
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., nitro in compound 29) increase melting points (180–181°C) compared to electron-donating groups (e.g., ethylphenyl in compound 27: 129–130°C) due to enhanced dipole interactions .
- Solubility : Lipophilic substituents like the 4-methylphenylmethyl group improve membrane permeability but reduce aqueous solubility, whereas polar groups (e.g., nitro) enhance solubility in polar solvents .
Spectral Data Trends
Biological Activity
The compound 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with an oxadiazole moiety and a sulfanyl group. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of a hydrazide with a carboxylic acid derivative.
- Introduction of the Sulfanyl Group : The oxadiazole derivative is treated with a thiol compound.
- Pyridine Derivative Synthesis : The pyridine component is synthesized separately and then coupled with the oxadiazole-sulfanyl compound under specific conditions.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For instance:
- Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | Staphylococcus aureus | 32 µg/mL |
| 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Notably:
- Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | MCF-7 (Breast Cancer) | 15.63 |
| 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | A549 (Lung Cancer) | 18.50 |
In vitro studies indicate that this compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways . The IC50 values suggest that it exhibits comparable potency to established chemotherapeutics like Tamoxifen.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with key enzymes involved in cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have shown increased apoptosis markers in treated cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and p53 activation.
- Antimicrobial Efficacy : Another investigation reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
